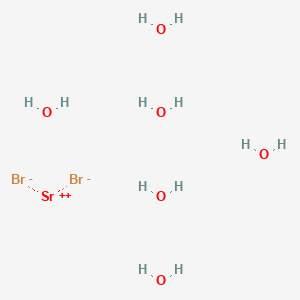strontium;dibromide;hexahydrate
CAS No.:
Cat. No.: VC16197981
Molecular Formula: Br2H12O6Sr
Molecular Weight: 355.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | Br2H12O6Sr |
|---|---|
| Molecular Weight | 355.52 g/mol |
| IUPAC Name | strontium;dibromide;hexahydrate |
| Standard InChI | InChI=1S/2BrH.6H2O.Sr/h2*1H;6*1H2;/q;;;;;;;;+2/p-2 |
| Standard InChI Key | FLMJUJXBFKFYOZ-UHFFFAOYSA-L |
| Canonical SMILES | O.O.O.O.O.O.[Br-].[Br-].[Sr+2] |
Introduction
Synthesis and Preparation of Strontium Dibromide Hexahydrate
Conventional Synthesis Routes
Strontium dibromide hexahydrate is predominantly synthesized via neutralization reactions between strontium hydroxide [Sr(OH)₂] and hydrobromic acid (HBr). The reaction proceeds as follows:
This exothermic reaction yields the hexahydrate form upon crystallization . Alternatively, strontium carbonate (SrCO₃) serves as a precursor, reacting with HBr to produce SrBr₂, carbon dioxide, and water:
The hexahydrate (SrBr₂·6H₂O) crystallizes from aqueous solutions and undergoes dehydration at 89°C to form the dihydrate (SrBr₂·2H₂O), with complete dehydration to anhydrous SrBr₂ occurring at 180°C .
Alternative Synthesis via Liquid Ammonia
A less common method involves the reaction of strontium metal with ammonium chloride in liquid ammonia:
This pathway, while efficient on a laboratory scale, is less industrially viable due to the handling challenges associated with liquid ammonia .
Crystal Structure and Phase Behavior
α-SrBr₂ Hexahydrate Structure
At ambient conditions, SrBr₂·6H₂O adopts a tetragonal crystal system (space group P4/ n) isostructural with EuBr₂ and USe₂ . The strontium ions exhibit distorted square antiprismatic coordination, while bromide ions occupy tetrahedral sites. This arrangement contributes to the compound’s stability up to 89°C, beyond which it loses four water molecules to form the dihydrate .
Phase Transition to β-SrBr₂
Heating α-SrBr₂ to 920 K (650°C) induces a first-order phase transition to β-SrBr₂, which adopts a cubic fluorite structure (space group Fm3m). The β-phase exhibits disordered bromide sublattices, resulting in ionic conductivity (~1 S/cm) comparable to molten SrBr₂ . This high conductivity is exploited in solid-state electrolyte research.
Physical and Chemical Properties
Thermodynamic and Solubility Data
The compound is sparingly soluble in acetone and insoluble in diethyl ether . Its magnetic susceptibility () is , indicative of diamagnetic behavior .
Spectroscopic and Elemental Analysis
Elemental analysis of SrBr₂·6H₂O reveals the following composition by mass :
| Element | Percentage |
|---|---|
| Br | 44.95% |
| H | 3.40% |
| O | 27.00% |
| Sr | 24.65% |
The isotope pattern for SrBr₂·6H₂O, calculated using natural abundances, shows dominant peaks at m/z 84 (²⁸Si⁺) and 86 (³²S⁺) .
Industrial and Pharmaceutical Applications
Pyrotechnics and Flares
Strontium bromide hexahydrate imparts a bright red flame color due to strontium ion emission at 650–680 nm. This property is leveraged in emergency flares and fireworks, where it serves as a cost-effective alternative to strontium nitrate .
Pharmaceutical Uses
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume